molecular formula C18H17F3N4O3 B4087572 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide

3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4087572
M. Wt: 394.3 g/mol
InChI Key: VXRSWHFFRSBNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as NTB, is a chemical compound that has been extensively studied for its potential use in scientific research. NTB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This binding results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in reward and motivation. The decreased release of dopamine may help to reduce the reinforcing effects of drugs of abuse, making it a potential treatment for substance abuse disorders.
Biochemical and Physiological Effects
In addition to its effects on dopamine release, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of other biochemical and physiological effects. For example, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and stress. 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may make it a potential treatment for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is that it is a highly selective ligand for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in experiments. However, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which may have improved therapeutic potential for substance abuse disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, which may help to identify new therapeutic applications for this compound.

Scientific Research Applications

3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain receptors in the brain. Specifically, 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to bind to the dopamine D3 receptor, which is involved in a variety of processes including reward, motivation, and addiction. 3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide has also been studied for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

3-nitro-4-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)13-2-1-3-14(11-13)23-17(26)12-4-5-15(16(10-12)25(27)28)24-8-6-22-7-9-24/h1-5,10-11,22H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRSWHFFRSBNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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